molecular formula C15H22O2 B13342141 1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol

1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol

Cat. No.: B13342141
M. Wt: 234.33 g/mol
InChI Key: FQUJHQWJZINOBI-UHFFFAOYSA-N
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Description

1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 4-isopropylphenoxy methyl group

Preparation Methods

The synthesis of 1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 4-isopropylphenol with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the cyclopentylmethyl chloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic targets.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group may play a role in binding to specific sites on the target molecule, while the cyclopentanol moiety may influence the overall conformation and activity of the compound. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-((4-Isopropylphenoxy)methyl)cyclopentan-1-ol can be compared with similar compounds such as:

    1-Isopropylcyclopentanol: This compound lacks the phenoxy group and may have different chemical and biological properties.

    Cyclopentanol, 1-methyl-: This compound has a methyl group instead of the isopropylphenoxy group, leading to different reactivity and applications.

    1-(4-methoxyphenyl)cyclopentan-1-ol:

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-[(4-propan-2-ylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C15H22O2/c1-12(2)13-5-7-14(8-6-13)17-11-15(16)9-3-4-10-15/h5-8,12,16H,3-4,9-11H2,1-2H3

InChI Key

FQUJHQWJZINOBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2(CCCC2)O

Origin of Product

United States

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